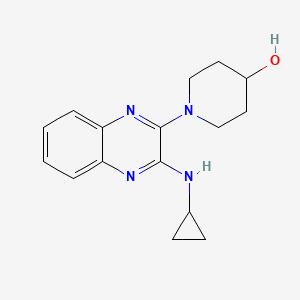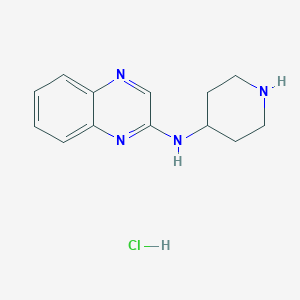
4-Bromo-2-phenyl-6-trifluoromethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-phenyl-6-trifluoromethylquinoline is an organic compound with a unique molecular structure that includes a bromine atom, a phenyl group, and a trifluoromethyl group attached to a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method is the cyclization of 2-trifluoromethylaniline with appropriate reagents to form the quinoline core, followed by bromination and phenylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-phenyl-6-trifluoromethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-phenyl-6-trifluoromethylquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-phenyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: This compound has a similar quinoline core but with a fluorine atom instead of a phenyl group.
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: Another similar compound with a fluorine atom at the 6-position instead of a phenyl group.
Uniqueness
4-Bromo-2-phenyl-6-trifluoromethylquinoline is unique due to the presence of both a phenyl group and a trifluoromethyl group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1189106-10-2 |
|---|---|
Molekularformel |
C16H9BrF3N |
Molekulargewicht |
352.15 g/mol |
IUPAC-Name |
4-bromo-2-phenyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9BrF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H |
InChI-Schlüssel |
WCQLYWNDNMHCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



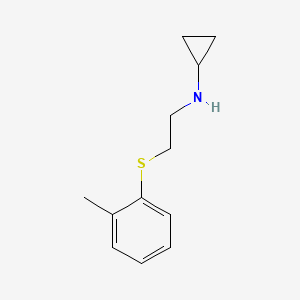

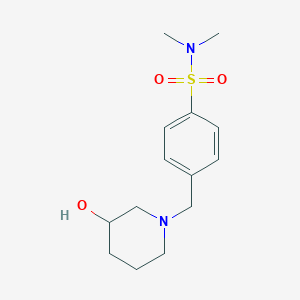


![3-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500561.png)
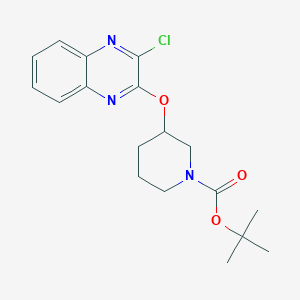
![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)



